molecular formula C15H10FN3O3 B2942489 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate CAS No. 453520-66-6

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate

Cat. No. B2942489
CAS RN: 453520-66-6
M. Wt: 299.261
InChI Key: IMPNFVDJISMDQR-UHFFFAOYSA-N
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Description

The compound “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate” belongs to a class of organic compounds known as benzotriazines . These are aromatic compounds containing a benzene ring fused to a triazine ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters have been synthesized via diazotization of appropriately substituted N-alkylanthranilamides .


Molecular Structure Analysis

The structural parameters of the triazinone rings in similar compounds do not display systematic differences with respect to those reported for a few analogous compounds .


Chemical Reactions Analysis

The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described .

Scientific Research Applications

Molecular Structure and Characterization

Studies on related benzotriazine derivatives have provided insights into their molecular structures, showcasing their potential as building blocks in organic synthesis. For instance, research on benzotriazine and benzotriazole derivatives has revealed their ability to form specific molecular arrangements due to intramolecular hydrogen bonding and π-π stacking interactions, which could influence the design of novel compounds with desired physical and chemical properties (Cortés et al., 2013).

Pharmaceutical Applications

Benzotriazole derivatives, including those structurally similar to “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate,” have been explored for their pharmacological potential. Specifically, their role in modulating biological targets such as orexin receptors and thioredoxin reductase has been investigated, indicating their utility in developing treatments for conditions ranging from binge eating disorders to cancer (Piccoli et al., 2012); (Mirallai et al., 2019).

Environmental Impact and Safety

The environmental persistence and toxicity of benzotriazole derivatives have been assessed, highlighting the need for careful consideration of their use and disposal. These compounds, used as corrosion inhibitors, exhibit varying degrees of toxicity to aquatic life, emphasizing the importance of evaluating the environmental impact of chemical substances derived from or related to “this compound” (Pillard et al., 2001).

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-11-5-3-4-10(8-11)15(21)22-9-19-14(20)12-6-1-2-7-13(12)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPNFVDJISMDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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